N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide
Overview
Description
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide is a synthetic organic compound characterized by the presence of an iodine atom, a nitro group, and a carbamothioyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-iodo-6-methylpyridine and 2-nitrobenzoyl chloride as the primary starting materials.
Formation of Intermediate: The 5-iodo-6-methylpyridine is reacted with thiourea to form the intermediate 5-iodo-6-methylpyridin-2-ylthiourea.
Final Product Formation: The intermediate is then reacted with 2-nitrobenzoyl chloride under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbamothioyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Substitution of Iodine: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom and carbamothioyl group may also contribute to its activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide
- N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide
- N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide
Uniqueness
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide is unique due to the presence of both a nitro group and an iodine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN4O3S/c1-8-10(15)6-7-12(16-8)17-14(23)18-13(20)9-4-2-3-5-11(9)19(21)22/h2-7H,1H3,(H2,16,17,18,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOPIPZBOSPWKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-])I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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